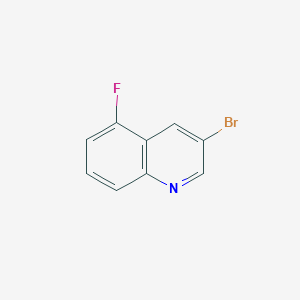

3-Bromo-5-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-5-fluoroquinoline is a chemical compound with the molecular formula C9H5BrFN . It has a molecular weight of 226.05 . It is a solid substance at room temperature .

Molecular Structure Analysis

The linear formula of this compound is C9H5BrFN . This indicates that the compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis Advancements

3-Bromo-5-fluoroquinoline has been a subject of interest in the synthesis of complex organic compounds. A notable method for synthesizing 3-bromoquinolines, including this compound, relies on the Friedländer reaction of α-haloketones. This approach, promoted by organosilane, allows for the development of 3-fluoro-, 3-chloro-, and 3-bromoquinolines under conditions suitable for parallel synthesis, demonstrating the compound's versatility in organic synthesis and drug development (S. Ryabukhin et al., 2011).

Anticancer Research

This compound is also a key intermediate in the synthesis of novel compounds with potential anticancer properties. One study focused on the development of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate derivatives, incorporating a 2-oxoquinoline structure. These compounds, evaluated against various cancer cell lines, showed moderate to high levels of antitumor activity, indicating the potential of this compound derivatives in cancer treatment (Yilin Fang et al., 2016).

Radiotracer Development for Cancer Imaging

The molecule has been utilized in the synthesis of high-affinity sigma2-receptor ligands labeled with bromine-76. These ligands, designed for positron emission tomography (PET) imaging, show promise in identifying proliferating tumor cells, offering a potential tool for cancer diagnosis and the study of tumor biology (D. Rowland et al., 2006).

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a precursor for various functionalization reactions, leading to the development of compounds with potential biological activities. For example, metalation and functionalization sequences applied to 2-bromo-3-fluoroquinolines have demonstrated the compound's utility in generating diverse chemical structures, further emphasizing its importance in drug discovery and development (L. Ondi et al., 2005).

Wirkmechanismus

Target of Action

3-Bromo-5-fluoroquinoline is a derivative of quinoline, a class of compounds known for their antibacterial properties . The primary targets of quinolines are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial agents .

Mode of Action

Quinolines typically work by inhibiting the aforementioned enzymes, preventing the supercoiling of bacterial dna and thus halting replication

Biochemical Pathways

By inhibiting dna gyrase and topoisomerase iv, quinolines disrupt the dna replication process in bacteria . This disruption can lead to cell death, effectively combating bacterial infections .

Pharmacokinetics

Quinolones, in general, are known for their favorable pharmacokinetic profiles . They achieve high serum concentrations and have low minimum inhibitory concentrations, making them suitable for treating systemic infections . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied to determine its specific pharmacokinetic profile.

Result of Action

The result of this compound’s action would likely be the inhibition of bacterial growth due to the disruption of DNA replication . This could lead to the death of bacterial cells and the resolution of bacterial infections . .

Biochemische Analyse

Cellular Effects

Other quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinolines often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinolines are known to be involved in various metabolic pathways .

Transport and Distribution

Other quinoline derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Other quinoline derivatives have been shown to localize to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

3-bromo-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVCOZUPDLYPQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B2758256.png)

![2-(4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2758257.png)

![N-[1-(1,3-Oxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2758263.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2758272.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)